1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an oxane (tetrahydropyran) moiety
Preparation Methods
The synthesis of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Oxane Moiety: The oxane group can be introduced via nucleophilic substitution reactions, where a suitable oxane derivative reacts with the pyrrolidine precursor.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using automated processes and advanced catalytic systems.
Chemical Reactions Analysis
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active compounds, potentially targeting various enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity . The oxane moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(Oxan-2-ylmethyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring but differs in its functional groups and biological activity.
Indole-2-carboxamide: Another heterocyclic compound with a carboxamide group, but with an indole ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of the oxane and pyrrolidine moieties, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(oxan-2-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-11(14)10-5-3-6-13(10)8-9-4-1-2-7-15-9/h9-10H,1-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDIGKQFQWLLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.